molecular formula C16H18O3 B011332 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane CAS No. 108614-26-2

1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane

Cat. No. B011332
M. Wt: 258.31 g/mol
InChI Key: HFUCNMPQEAYQDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane" involves the protection of the terminal alkyne function with a trimethylsilyl group, allowing for the selective catalytic reduction of the olefin moiety with tritium gas. This process yields a labeled product with high specific activity, useful as an improved radioligand for GABAA receptors in insects and mammals. This synthesis approach highlights the compound's significance in receptor labeling and its potential applications in neurobiology and toxicology studies (Palmer & Casida, 1991).

Molecular Structure Analysis

The molecular structure of "1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane" and related compounds has been extensively studied, particularly in relation to their insecticidal properties and interactions with the GABAA receptor. These studies contribute to our understanding of how structural modifications influence biological activity and receptor affinity, providing a foundation for the development of more effective insecticides and neuroactive compounds (Casida et al., 1976).

Chemical Reactions and Properties

The chemical reactivity of "1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane" includes its interaction with GABAA receptors, where it acts as a potent insecticide and radioligand. The compound's selective proinsecticide characteristics and its role in metabolic activation studies demonstrate its chemical versatility and its importance in understanding insecticide action mechanisms at the molecular level (Palmer et al., 1990).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point play a crucial role in the application and handling of "1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane." These properties are essential for determining the compound's stability, storage conditions, and suitability for various experimental setups.

Chemical Properties Analysis

The compound exhibits unique chemical properties, including high specificity and affinity for GABAA receptors, making it an invaluable tool for neurobiological research. Its insecticidal activity, based on its action at GABA-gated chloride channels, provides insight into potential applications in pest control and the development of new insecticides with targeted mechanisms of action (Casida et al., 1988).

Scientific Research Applications

  • Insecticidal Applications :

    • It has been found to be a selective proinsecticide, showing potent insecticidal effects on houseflies (Palmer et al., 1990).
    • Compounds in this group show high insecticidal activity against various pests, including houseflies, German cockroaches, and aphids (Weston et al., 1995).
  • Polymer Science and Synthesis :

    • The 2,6,7-trioxabicyclo[2.2.2]octane group can be utilized as a masked carboxy function in synthesis processes (Atkins et al., 1980).
    • Monomers with phenyl groups in this chemical structure expand on polymerization, indicating potential use in polymerization-induced thermoplastics (Saigo et al., 1983).
    • It is a promising polymerizable acrylic and bicyclic ortho ester monomer (Herweh, 1989).
  • Neuroscientific Research :

    • Certain compounds in this category demonstrate high activity and potency at the insect GABA-gated chloride channel, which is a significant target for neuroactive insecticides (Smith et al., 1993).
    • Selective catalytic reduction with tritium has been used to synthesize an improved radioligand for the GABA-gated chloride channel in insects and mammals (Palmer & Casida, 1991).
  • Chemical Synthesis and Modifications :

    • Studies have shown methods for preparing various derivatives and isomers of this compound, expanding its potential applications in different fields (Rose et al., 2003).

Future Directions

: CAS Common Chemistry : ChemSpider : Safety Data Sheet

properties

IUPAC Name

1-(4-ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-3-9-15-10-17-16(18-11-15,19-12-15)14-7-5-13(4-2)6-8-14/h2,5-8H,3,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUCNMPQEAYQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148635
Record name 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
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Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane

CAS RN

108614-26-2
Record name 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane
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Record name 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
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Record name 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
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Record name 1-(4-ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane
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Record name 1-(4-ETHYNYLPHENYL)-4-PROPYL-2,6,7-TRIOXABICYCLO(2.2.2)OCTANE
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Synthesis routes and methods

Procedure details

The compound 4-n-propyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane was synthesized utilizing the method set forth in Procedure 2. Reaction of the 3-n-propyl-3-hydroxymethyloxetane with 4-(1,2-dibromoethyl)benzoyl chloride led to the production of the corresponding oxetane ester which was characterized by NMR (300 MHz, CDCl3): δ 0.95 (3H, t, CH3), 1.35 (2H, m, CH3CH2), 1.75 (2H, m, CH3CH2CH2), 3.95-4.1 (2H, m, CH2Br), 4.45 (2H, s, CH2O), 4.5-4.6 (4H, d of d, CH2OCH2), 5.1 (1H, d of d, ArCHBr), 7.5 (2H, d, aromatic), 8.05 (2H, d, aromatic). The oxetane ester was reacted with boron trifluoride etherate as described in Procedure 2 to provide 4-n-propyl-1-(4-(1,2-dibromoethyl)phenyl)-2,6,7-trioxabicyclo[2.2.2]octane. This compound was characterized by NMR (300 MHz, CDCl3): δ 0.9 (3H, t, CH3), 1.15-1.35 (4H, m, CH2CH2), 3.9-4.1 (2H, m, CH2Br), 4.1 (6H, s, (CH2O)3), 5.1 (1H, d of d, ArCHBr), 7.35 (2H, d, aromatic), 7.6 (2H, d, aromatic).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 2
Reactant of Route 2
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 3
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 4
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 5
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 6
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane

Citations

For This Compound
3
Citations
T Kuriyama, XL Ju, S Fusazaki, H Hishinuma… - Pesticide biochemistry …, 2005 - Elsevier
The present study was undertaken to identify noncompetitive γ-aminobutyric acid receptor (GABAR) antagonists that are effective in nematodes, as well as to examine the hypothesis …
Number of citations: 27 www.sciencedirect.com
CJ Palmer, JE Casida - Tetrahedron letters, 1990 - Elsevier
Protection of a terminal alkyne as a (trimethyl- or tri-isopropylsilyl)alkyne permits selective catalytic hydrogenation of a mono- or disubstituted olefin moiety without reducing the alkyne …
Number of citations: 29 www.sciencedirect.com
BR Pressly - 2020 - search.proquest.com
Tetramethylenedisulfotetramine (TETS) is a so-called “caged” convulsant, that is responsible for thousands of accidental and malicious poisonings. TETS is a potent convulsant (lethal …
Number of citations: 0 search.proquest.com

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